molecular formula C9H9Cl2NO2 B1303849 2,4-dichloro-N-(2-hydroxyethyl)benzamide CAS No. 20656-08-0

2,4-dichloro-N-(2-hydroxyethyl)benzamide

Cat. No. B1303849
CAS RN: 20656-08-0
M. Wt: 234.08 g/mol
InChI Key: XLDWVZONXJRQIQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. Benzamides are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoic acid or its derivatives with amines or amides. For instance, the synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides can be achieved through the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding the title compounds in high to quantitative yields . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine is another example of benzamide synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was determined using single-crystal X-ray diffraction, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Similarly, the molecular structure of benzamide derivatives can be optimized and analyzed using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation, which is a reaction that forms a ring structure. For instance, 2-hydroxy benzoic acid hydrazides can undergo condensation with aromatic aldehydes to yield thiazolidinyl benzamides, which can further react to form 2-hydroxy-N-(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides . These reactions are important for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be studied through various analytical techniques. For example, the characterization of polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was performed using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing differences in stability and vibrational frequencies . Additionally, the antibacterial activity of novel benzamide derivatives can be evaluated, and their crystal structures can provide insights into the molecular interactions that contribute to their biological effects .

Scientific Research Applications

Kinetic Studies and Chemical Stability

Research on derivatives closely related to "2,4-dichloro-N-(2-hydroxyethyl)benzamide" has revealed insights into their kinetic behavior and chemical stability. The aqueous reaction kinetics of N-(hydroxymethyl)benzamide derivatives, including those with chloro substitutions, demonstrate specific acid and base catalyzed breakdowns, showing a first-order dependence on hydronium and hydroxide ions (Tenn, French, & Nagorski, 2001). Additionally, unexpected dimerization under basic conditions has been observed for nitrobenzyl chloride derivatives, indicating significant chemical stability and potential applications in drug development processes (Santos et al., 2013).

Antimicrobial Activity

The structural modification of benzamide derivatives, including the introduction of chloro and nitro groups, has been studied for their antimicrobial potential. Thiourea derivatives incorporating 2,4-dichlorophenyl groups have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photocatalytic Applications

Investigations into the photocatalytic activity of heterojunctions for water decontamination have highlighted the relevance of benzamide derivatives in environmental applications. Studies demonstrate the potential of such compounds in inducing oxidation processes under visible light, contributing to the development of efficient water decontamination technologies (Bessekhouad, Robert, & Weber, 2005).

Structural and Conformational Analysis

The conformational analysis of N-(2,4-dichlorophenyl)benzamide has provided insights into the spatial orientation of amide bonds in such molecules. X-ray diffraction studies reveal that the N—H and C=O bonds in these structures are anti to each other, forming specific dihedral angles that influence the compound's physical properties and reactivity (Gowda et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4-dichloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDWVZONXJRQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377418
Record name 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-hydroxyethyl)benzamide

CAS RN

20656-08-0
Record name 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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